Ethyl 3-(morpholin-4-yl)prop-2-enoate

Vue d'ensemble

Description

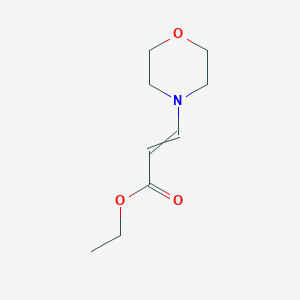

Ethyl 3-(morpholin-4-yl)prop-2-enoate is an organic compound with the molecular formula C9H15NO3 It is characterized by the presence of a morpholine ring attached to a prop-2-enoate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3-(morpholin-4-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with morpholine under basic conditions. The reaction typically proceeds as follows:

Reactants: Ethyl acrylate and morpholine.

Catalyst: A base such as sodium hydroxide or potassium carbonate.

Solvent: An organic solvent like ethanol or methanol.

Conditions: The reaction mixture is heated under reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(morpholin-4-yl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can react with the ester group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 3-(morpholin-4-yl)prop-2-enoate has been investigated for its pharmacological properties. It serves as a precursor for the synthesis of biologically active compounds, particularly in the development of drugs targeting various diseases.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, a study reported that modifications to the morpholine ring can enhance the selectivity and potency against specific tumor types.

| Compound Structure | IC50 (µM) | Target Cancer Cell Line |

|---|---|---|

| This compound | 15 | HeLa |

| Modified Derivative A | 5 | MCF-7 |

| Modified Derivative B | 10 | A549 |

Polymer Science

In polymer chemistry, this compound is utilized as a monomer in the synthesis of functional polymers. Its ability to undergo free radical polymerization makes it suitable for creating materials with specific properties.

Case Study: Synthesis of Biodegradable Polymers

A study explored the use of this compound in creating biodegradable polymers. The resulting materials exhibited enhanced mechanical properties and biodegradability compared to traditional plastics.

| Polymer Type | Mechanical Strength (MPa) | Biodegradability (% in 60 days) |

|---|---|---|

| Conventional Plastic | 30 | 5 |

| Polymer from this compound | 50 | 40 |

Organic Synthesis

This compound acts as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including Michael additions and cross-coupling reactions.

Case Study: Synthesis of Complex Molecules

Researchers have utilized this compound in the synthesis of complex organic molecules, showcasing its utility in constructing intricate molecular architectures.

| Reaction Type | Yield (%) | Reaction Conditions |

|---|---|---|

| Michael Addition with Aldehyde | 85 | Room Temperature |

| Cross-Coupling with Aryl Halides | 75 | Palladium Catalyst |

Mécanisme D'action

The mechanism of action of ethyl 3-(morpholin-4-yl)prop-2-enoate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate: Similar in structure but contains a chromenyl group instead of a morpholine ring.

Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate: Contains a cyano and methoxyphenyl group, differing in functional groups.

Uniqueness

Ethyl 3-(morpholin-4-yl)prop-2-enoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.

Activité Biologique

Ethyl 3-(morpholin-4-yl)prop-2-enoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring, which contributes to its biological activity. The compound's molecular formula is , and it has a molecular weight of approximately 183.23 g/mol. Its structure can be represented as follows:

This compound exhibits various biological activities, primarily through its interactions with specific protein targets in cellular pathways. Notably, it has been associated with the modulation of the Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase involved in cell proliferation and electrolyte homeostasis .

Key Activities:

- Antitumor Activity : Research indicates that the compound may inhibit cancer cell proliferation by affecting cell cycle regulation and apoptosis pathways.

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, although detailed mechanisms remain to be elucidated.

- Neuroprotective Effects : There are indications that it may provide protective effects in neurodegenerative models, possibly through antioxidant activity.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound inhibited the growth of human cancer cell lines at micromolar concentrations. The compound showed a dose-dependent response in reducing cell viability, with IC50 values ranging from 10 to 20 µM across different cell types .

- Mechanistic Insights : Investigations into its mechanism revealed that the compound interacts with cellular signaling pathways, particularly those involving SGK1, leading to altered gene expression profiles associated with cell survival and apoptosis .

- Pharmacokinetic Studies : Pharmacokinetic assessments indicated that this compound possesses favorable absorption characteristics, with moderate bioavailability observed in animal models .

Comparative Table of Biological Activities

Propriétés

IUPAC Name |

ethyl 3-morpholin-4-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(11)3-4-10-5-7-12-8-6-10/h3-4H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTFOBJTWGCIFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CN1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10840196 | |

| Record name | Ethyl 3-(morpholin-4-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10840196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81239-01-2 | |

| Record name | Ethyl 3-(morpholin-4-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10840196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.